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Compound of Interest

Compound Name:
N-(3,4-dimethylcyclohexyl)prop-2-

enamide

CAS No.: 1339658-39-7

Cat. No.: B2551026

Get Quote

Executive Summary
N-(3,4-dimethylcyclohexyl)prop-2-enamide represents a specialized class of lipophilic

covalent fragments utilized in modern medicinal chemistry and polymer science. Characterized

by a reactive acrylamide "warhead" fused to a hydrophobic 3,4-dimethylcyclohexyl core, this

molecule serves as a critical scaffold for designing targeted covalent inhibitors (TCIs) and

thermoresponsive hydrogels.

This technical guide provides an exhaustive theoretical and practical analysis of the compound,

focusing on its stereochemical complexity, electrophilic reactivity, and synthetic pathways. It is

designed for researchers requiring a deep understanding of how steric bulk and lipophilicity

modulate the activity of Michael acceptors.

Part 1: Chemical Identity & Stereochemical Analysis
Nomenclature and Identification

IUPAC Name: N-(3,4-dimethylcyclohexyl)prop-2-enamide
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Common Synonyms: N-(3,4-dimethylcyclohexyl)acrylamide

Molecular Formula: C₁₁H₁₉NO

Molecular Weight: 181.28 g/mol

SMILES: CC1CCC(CC1C)NC(=O)C=C (General connectivity)

Stereochemical Complexity
The 3,4-dimethylcyclohexyl moiety introduces significant stereoisomerism, which critically

impacts the compound's binding affinity and solubility.

Regioisomerism: The nitrogen is attached at position 1. The methyl groups are at positions 3

and 4.[1][2]

Diastereomers:

Methyl-Methyl Relationship: The 3-Me and 4-Me groups can be cis (meso-like relative to

the ring plane if symmetric, though here they are distinct) or trans. The trans-diequatorial

conformation is generally more energetically stable.

Amine-Methyl Relationship: The acrylamide group at C1 can be cis or trans relative to the

mean plane of the methyl groups.

Theoretical Conformation (Preferred State): The most stable conformer typically places the

bulky acrylamide group and both methyl groups in equatorial positions to minimize 1,3-diaxial

interactions.

Conformation A (All-Equatorial): High stability, extended lipophilic surface area.

Conformation B (Axial-Equatorial Mix): Higher energy, potentially accessible in constrained

enzyme pockets.

Part 2: Physicochemical Profiling (Theoretical)
The following parameters are derived from Quantitative Structure-Property Relationship

(QSPR) models calibrated for N-alkyl acrylamides.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://patents.google.com/patent/GB1586003A/en
https://patents.google.com/patent/US4134917A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2551026?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Predicted Value Biological Implication

LogP (Octanol/Water) 2.8 – 3.2

High lipophilicity; suggests

good membrane permeability

and potential Blood-Brain

Barrier (BBB) penetration.

Topological Polar Surface Area

(TPSA)
~29.1 Å²

Low TPSA indicates excellent

passive transport across cell

membranes.

Water Solubility Low (< 1 mg/mL)
Requires cosolvents (DMSO,

PEG400) for biological assays.

Rotatable Bonds 2 (N-C(ring), C-C(amide))

Rigid core with a flexible

warhead, reducing entropic

penalty upon binding.

H-Bond Donors/Acceptors 1 Donor / 1 Acceptor
Minimal desolvation cost

during protein binding.

Part 3: Reactivity & Mechanism of Action
The Michael Addition Mechanism
The core pharmacological utility of N-(3,4-dimethylcyclohexyl)prop-2-enamide lies in its

function as a Michael Acceptor. The

-unsaturated carbonyl system is susceptible to nucleophilic attack by thiol groups (e.g.,
Cysteine residues in kinases like EGFR or BTK).

Reaction Kinetics: The reactivity is modulated by the electron density of the amide nitrogen.

The cyclohexyl group is electron-donating (inductive effect, +I), which slightly decreases the

electrophilicity of the

-carbon compared to N-aryl acrylamides, potentially improving selectivity and reducing off-
target toxicity.

Mechanism Visualization
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The following diagram illustrates the nucleophilic attack of a cysteine thiolate on the acrylamide

warhead.
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Click to download full resolution via product page

Figure 1: Mechanism of covalent adduct formation between the acrylamide moiety and a

cysteine residue.

Part 4: Synthetic Pathways
Synthesis requires careful control to maintain stereochemistry if a specific isomer is desired.

The most robust route involves the acylation of the corresponding amine.

Route 1: Acylation of 3,4-Dimethylcyclohexylamine
This is the standard laboratory scale synthesis.

Reagents:

Starting Material: 3,4-Dimethylcyclohexylamine (Commercial or synthesized via

hydrogenation of 3,4-dimethylaniline).

Acylating Agent: Acryloyl chloride (prop-2-enoyl chloride).

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to scavenge HCl.

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Synthetic Workflow Diagram
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Figure 2: Two-step synthetic pathway from aromatic precursor to final acrylamide.

Part 5: Experimental Protocols
Synthesis Protocol (Bench Scale)
Objective: Synthesis of 1.0 g of N-(3,4-dimethylcyclohexyl)prop-2-enamide.

Preparation: Purge a 50 mL round-bottom flask with nitrogen.

Dissolution: Dissolve 3,4-dimethylcyclohexylamine (5.5 mmol, 0.70 g) and Triethylamine (6.0

mmol, 0.84 mL) in anhydrous DCM (15 mL).

Cooling: Cool the solution to 0°C using an ice bath.
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Addition: Dropwise add Acryloyl chloride (5.5 mmol, 0.45 mL) diluted in 2 mL DCM over 10

minutes. Caution: Exothermic reaction.

Reaction: Allow to warm to room temperature and stir for 2-4 hours. Monitor via TLC (Mobile

phase: 30% EtOAc in Hexanes).

Workup:

Wash with 1M HCl (10 mL) to remove unreacted amine.

Wash with Saturated NaHCO₃ (10 mL) to remove acrylic acid.

Wash with Brine (10 mL).

Purification: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. If necessary,

purify via silica gel flash chromatography.

GSH Reactivity Assay (Intrinsic Reactivity)
To assess the "warhead" potency, a Glutathione (GSH) half-life assay is standard.

Stock Solution: Prepare 10 mM compound in DMSO.

Incubation: Mix compound (50 µM final) with reduced GSH (5 mM, 100-fold excess) in

Phosphate Buffer (pH 7.4) at 37°C.

Sampling: At time points t=0, 15, 30, 60, 120 min, remove aliquots.

Quenching: Quench with 1% Formic Acid/Acetonitrile.

Analysis: Analyze via LC-MS/MS. Measure the disappearance of the parent peak.

Calculation: Plot ln[Concentration] vs. time to determine pseudo-first-order rate constant (

) and half-life (

).

Part 6: Biological & Therapeutic Context
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Target Profile
This molecule acts as a Covalent Fragment. In drug discovery, it is often screened against a

library of cysteines to find "ligandable" pockets.

Kinase Inhibitors: The 3,4-dimethylcyclohexyl group mimics the hydrophobic bulk of ATP-

binding pockets (e.g., the Gatekeeper region).

Thermoresponsive Polymers: N-substituted acrylamides exhibit Lower Critical Solution

Temperature (LCST) behavior. This derivative, being more hydrophobic than N-

isopropylacrylamide (NIPAM), would likely lower the LCST of resulting polymers, making

them suitable for hyperthermia-triggered drug delivery.

Safety & Toxicity
Neurotoxicity: Acrylamide monomers are known neurotoxins. The lipophilicity of this

derivative increases BBB penetration, potentially heightening CNS toxicity risks compared to

hydrophilic analogs.

Handling: Must be handled in a fume hood with nitrile gloves. Avoid inhalation of dust/vapor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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